N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-12-6-4-5-11(2)15(12)16-22(20,21)14-9-7-13(8-10-14)17(18)19/h4-10,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPARMAVNERJPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Acylation Reactions
The sulfonamide NH group can undergo chemoselective acylation under mild conditions. For example:
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Reaction with carboxylic acid anhydrides in the presence of K₂CO₃ under solvent-free conditions yields N-acylated derivatives (Table 1). This mirrors methodologies used for N-(4-chlorophenyl)-4-nitrobenzenesulfonamide derivatives, where aliphatic anhydrides reacted efficiently (87–90% yields) .
| Anhydride Used | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | 2 | 88 |
| Butyric anhydride | N-Butyryl derivative | 3 | 85 |
| Benzoyl anhydride | N-Benzoyl derivative | 10 | 50* |
*Yield improved to 85% when conducted in acetone .
N-Alkylation via Borrowing Hydrogen Catalysis
Manganese-catalyzed N-alkylation with primary alcohols (e.g., benzyl alcohol) is feasible under borrowing hydrogen conditions (Table 2). This method, validated for p-toluenesulfonamide derivatives, employs Mn(I) PNP pincer catalysts (5 mol %) and K₂CO₃ (10 mol %) in xylenes at 150°C .
| Alcohol | Catalyst | Product | Isolated Yield (%) |
|---|---|---|---|
| Benzyl alcohol | 3 | N-Benzyl derivative | 86 |
| Ethanol | 3 | N-Ethyl derivative | 78 |
Key considerations :
-
Electron-deficient sulfonamides (e.g., 4-nitrobenzenesulfonamide) may require extended reaction times or adjusted catalysts due to reduced nucleophilicity .
Hydrolysis and Stability
The sulfonamide bond exhibits stability under acidic/basic conditions but can hydrolyze under extreme temperatures (>200°C) or prolonged reflux in concentrated H₂SO₄/H₂O mixtures. For example:
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Acidic hydrolysis : Forms 4-nitrobenzenesulfonic acid and 2-ethyl-6-methylaniline.
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Basic hydrolysis : Requires NaOH (10 M) at 120°C for 12 h to cleave the S–N bond .
Nucleophilic Aromatic Substitution
The nitro group activates the benzene ring for nucleophilic substitution, though steric hindrance from the 2-ethyl-6-methylphenyl group may limit reactivity. Potential reactions include:
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Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding N-(2-ethyl-6-methylphenyl)-4-aminobenzenesulfonamide .
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Halogenation : Limited by the electron-withdrawing nitro group; chlorination requires FeCl₃ catalysis at elevated temperatures.
Coordination Chemistry
The sulfonamide’s NH and nitro group can act as ligands for transition metals. For example:
-
Rhodium complexes : Analogous to (R)-N-[(2-methylphenyl)phenylmethyl]-4-nitrobenzenesulfonamide, the compound may form chiral catalysts for asymmetric hydrogenation .
Functional Group Transformations
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide and related sulfonamide derivatives:
Structural and Electronic Effects
- Substituent Electronic Effects: The nitro group (-NO₂) in all compounds strongly withdraws electrons, activating the sulfonamide for nucleophilic reactions. Chloro substituents (-Cl) enhance electrophilicity, increasing reactivity in acylation reactions . Methoxy groups (-OMe) donate electrons via resonance, improving solubility but reducing electrophilicity .
- The 2-ethyl-6-methylphenyl group in the target compound creates a sterically congested environment, which may reduce reaction rates but improve selectivity in enzyme inhibition .
Biological Activity
N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its broad-spectrum antibacterial activity. The presence of the nitro group enhances its reactivity and potential biological interactions. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to inhibit key enzymes involved in bacterial metabolism, such as dihydropteroate synthase, which is crucial for folate synthesis.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Cellular Uptake : Studies suggest that the compound can effectively penetrate cell membranes, enhancing its therapeutic potential against intracellular pathogens .
Antimicrobial Activity
This compound has been investigated for its antibacterial properties. Research indicates significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in studies ranging from 8 µg/mL to 16 µg/mL against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- In a comparative study, it demonstrated better efficacy than traditional antibiotics like gentamicin against Klebsiella pneumoniae with inhibition zones measuring 22.6 mm .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro studies using lipopolysaccharide-stimulated macrophages revealed that it significantly inhibits the production of nitric oxide and pro-inflammatory cytokines at concentrations between 5–10 µM . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on MDA-MB-231 breast cancer cells, where it induced apoptosis significantly, as evidenced by a 22-fold increase in annexin V-FITC-positive cells compared to controls . This highlights its potential as an anticancer agent.
- Antibacterial Efficacy : In another clinical evaluation, this compound was tested against biofilm-forming bacteria, showing substantial inhibition rates of over 80% against Staphylococcus aureus at a concentration of 50 µg/mL .
Research Findings Summary
| Activity | Tested Strains | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Antibacterial | MRSA | 8 | N/A |
| E. coli | 16 | N/A | |
| Klebsiella pneumoniae | N/A | 22.6 | |
| Anti-inflammatory | RAW264.7 macrophages | 5–10 | N/A |
| Anticancer | MDA-MB-231 | N/A | Induced apoptosis |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-ethyl-6-methylphenyl)-4-nitrobenzenesulfonamide, and how can reaction yields be optimized?
- Methodology : Use sulfonylation reactions between 4-nitrobenzenesulfonyl chloride and substituted anilines under basic conditions (e.g., pyridine or triethylamine). For optimization, column chromatography with solvent gradients (e.g., Pentane/EtOAc/DCM 6:3:1) can achieve ~80% yield, as demonstrated in analogous sulfonamide syntheses .
- Key Parameters : Monitor reaction progress via TLC, and purify using silica gel chromatography to remove unreacted starting materials.
Q. How can researchers validate the purity and structural identity of the synthesized compound?
- Methodology : Combine melting point analysis (e.g., mp 212–214°C for related compounds) with spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions and integration ratios.
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Data Cross-Validation : Compare observed values with literature data for analogous compounds (e.g., CAS 6325-93-5 for 4-nitrobenzenesulfonamide derivatives) .
Q. What solvent systems are effective for recrystallizing this compound to obtain high-purity crystals?
- Methodology : Use mixed solvents like EtOAc/hexane or DCM/pentane. For example, EtOAc/DCM mixtures have been employed to crystallize structurally similar sulfonamides, yielding X-ray-quality crystals .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved and validated, particularly in cases of disorder or twinning?
- Methodology : Use the SHELX suite (SHELXL for refinement) to handle disorder. Apply TwinRotMat or PLATON to detect and model twinning. Validate geometric parameters (e.g., bond lengths, angles) against expected values for sulfonamides .
- Example : For related compounds, hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing, which can guide refinement .
Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?
- Case Study : If NMR reveals an isomeric mixture (e.g., cis/trans isomers), use preparative HPLC or repeated recrystallization for separation. If unresolved, employ computational methods (DFT or molecular docking) to predict dominant conformers .
- Data Reconciliation : Cross-reference crystallographic torsion angles with NMR-derived coupling constants to resolve ambiguities .
Q. What strategies can be employed to study the compound’s bioactivity, such as enzyme inhibition or receptor binding?
- Experimental Design :
Biochemical Assays : Use fluorescence polarization or SPR to measure binding affinity to target proteins.
Docking Studies : Model interactions using the nitro group as a hydrogen-bond acceptor and the ethyl/methyl substituents for hydrophobic contacts.
- Validation : Compare IC₅₀ values with structurally related sulfonamides (e.g., amprenavir derivatives) to establish structure-activity relationships .
Q. How does the substitution pattern (2-ethyl-6-methylphenyl) influence the compound’s physicochemical properties?
- Analysis :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess membrane permeability.
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) to correlate substituent effects with solubility trends.
- Comparative Data : Analogous compounds with bulkier substituents (e.g., bromophenyl groups) show reduced aqueous solubility, highlighting the ethyl/methyl balance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
